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Compound of Interest

Compound Name: Boc-homo-L-tyrosine

Cat. No.: B596220 Get Quote

An In-depth Technical Guide to Boc-homo-L-
tyrosine
This technical guide provides a comprehensive overview of Boc-homo-L-tyrosine, a valuable

non-canonical amino acid derivative for researchers, scientists, and professionals in drug

development. This document details its chemical properties, synthesis, and applications, with a

focus on its use in peptide synthesis.

Core Compound Data
Boc-homo-L-tyrosine, chemically known as (2S)-2-[(tert-butoxycarbonyl)amino]-4-(4-

hydroxyphenyl)butanoic acid, is a derivative of the non-proteinogenic amino acid L-

homotyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group

makes it a key building block in solid-phase peptide synthesis (SPPS).
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Property Value

CAS Number 198473-94-8[1][2][3][4][5][6][7][8][9]

Molecular Weight 295.33 g/mol [1][2][3][6]

Molecular Formula C15H21NO5[1][3][6]

Appearance White Powder[2]

Purity Typically ≥95%[2][3]

Synthesis of the Core Amino Acid: L-homotyrosine
The synthesis of the unprotected L-homotyrosine is a crucial prerequisite for the preparation of

its Boc-protected form. Two primary stereoselective methods are employed: asymmetric

Strecker synthesis and enzymatic transamination.[1]

Asymmetric Strecker Synthesis
This chemical method involves the synthesis of an aldehyde precursor followed by an

asymmetric Strecker reaction and subsequent hydrolysis to yield the desired L-amino acid.[1]

Experimental Protocol:

Synthesis of 3-(4-hydroxyphenyl)propanal (Aldehyde Precursor):

Esterification: Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in methanol with a

catalytic amount of sulfuric acid and reflux for 4-6 hours.[1]

Reduction: Reduce the resulting methyl ester with lithium aluminum hydride (LiAlH₄) in

tetrahydrofuran (THF) at 0°C to room temperature for 2-4 hours to yield 2-(4-

hydroxyphenyl)ethanol.[1]

Oxidation: Oxidize the alcohol to the aldehyde using pyridinium chlorochromate (PCC) in

dichloromethane (DCM).[1]

Asymmetric Strecker Reaction:
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React 3-(4-hydroxyphenyl)propanal with a chiral auxiliary (e.g., (R)-phenylglycine amide)

and sodium cyanide in the presence of acetic acid to form a chiral α-aminonitrile.[1]

Hydrolysis:

Hydrolyze the aminonitrile under acidic conditions to yield L-homotyrosine.[1]
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Workflow for the Asymmetric Strecker Synthesis of L-homotyrosine.
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Enzymatic Synthesis
A greener alternative to chemical synthesis is the use of transaminase enzymes to

stereoselectively aminate a keto acid precursor.[1]

Experimental Protocol:

Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid (Keto Acid Precursor):

This precursor can be synthesized from 4-hydroxyphenylacetic acid via methods such as

Friedel-Crafts acylation.[1]

Enzymatic Transamination:

Incubate the keto acid precursor with a suitable (S)-selective ω-transaminase and an

amino donor (e.g., isopropylamine) in a buffered solution containing the pyridoxal 5'-

phosphate (PLP) cofactor.[1]

Work-up and Purification:

Remove the enzyme via filtration or centrifugation.

Adjust the pH of the supernatant to the isoelectric point of L-homotyrosine to induce

precipitation.

Collect the product by filtration and purify further by recrystallization or ion-exchange

chromatography.[1]
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Workflow for the Enzymatic Synthesis of L-homotyrosine.

Application in Solid-Phase Peptide Synthesis
(SPPS)
Boc-homo-L-tyrosine is primarily used as a building block in Boc-chemistry-based solid-

phase peptide synthesis.[10] This methodology allows for the stepwise assembly of a peptide

chain on a solid support.

General Boc-SPPS Experimental Protocol:
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This protocol outlines the key steps for incorporating a Boc-protected amino acid, such as Boc-
homo-L-tyrosine, into a growing peptide chain on a solid resin support.

Resin Preparation:

Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).[3][11]

Boc Deprotection:

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5

minutes, followed by a second treatment for 20-25 minutes to remove the Boc protecting

group from the N-terminal amino acid of the peptide-resin.[3][11]

Wash the resin with DCM and isopropanol (IPA).[11]

Neutralization:

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin

with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[11]

Thoroughly wash the resin with DCM.[11]

Coupling:

Dissolve Boc-homo-L-tyrosine (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4

equivalents) in a suitable solvent like DMF or a DCM/DMF mixture.[11]

Add DIEA (4-8 equivalents) to activate the amino acid.[11]

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2

hours.[11]

Monitor the completion of the reaction using a qualitative method like the Kaiser test.[11]

Washing:

After successful coupling, wash the resin to remove excess reagents and byproducts.
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This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the

desired peptide sequence.

Cleavage and Final Deprotection:

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the

side-chain protecting groups simultaneously using a strong acid such as hydrofluoric acid

(HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Peptide-Resin
(Boc-Protected)

Deprotection 50% TFA/DCM Neutralization DIEA/DCM Coupling

 Boc-homo-L-tyrosine
+ Coupling Reagent Peptide-Resin

(n+1 Residue)

Washing Repeat Cycle 

Click to download full resolution via product page

General workflow for Boc-SPPS.

Applications in Research and Drug Development
The incorporation of non-canonical amino acids like L-homotyrosine into peptides is a key

strategy in medicinal chemistry to:

Enhance Pharmacological Properties: The additional methylene group in the side chain can

alter the conformation and binding affinity of peptides to their targets.[1]

Improve Metabolic Stability: Modifying the peptide backbone with non-natural amino acids

can increase resistance to enzymatic degradation.[1]

Modulate Bioavailability: Changes in hydrophobicity and structure can improve the

absorption and distribution of peptide-based drugs.

Boc-homo-L-tyrosine serves as a crucial reagent for introducing this specific modification,

enabling the synthesis of novel peptides and peptidomimetics for therapeutic and research

purposes.[1]
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Signaling Pathways
Currently, there is no significant body of literature suggesting that Boc-homo-L-tyrosine itself

is directly involved in biological signaling pathways. Its primary role is that of a synthetic

intermediate used to create modified peptides and other molecules for further study. The

biological effects of peptides containing homotyrosine would be dependent on the overall

sequence and the target with which they interact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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